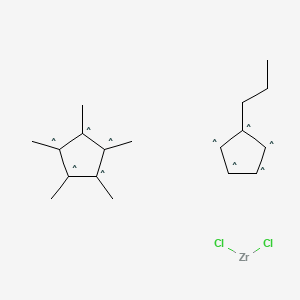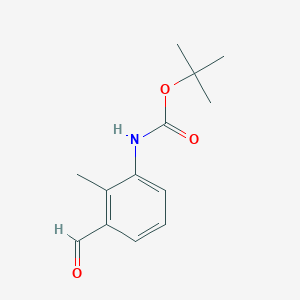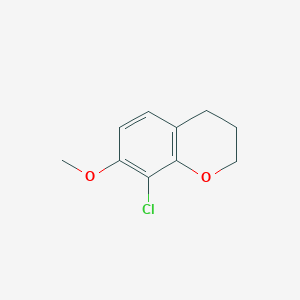
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves careful control of reaction conditions to achieve the desired product. Studies have detailed the synthesis process, highlighting the importance of the reaction environment and the precursors used. For example, the compound has been synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, with the structure confirmed by IR and single crystal X-ray diffraction studies (Najiya et al., 2014).
Molecular Structure Analysis
The molecular structure of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one has been extensively studied through crystallography. The dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings and the interactions within the crystal structure have been a focus. For instance, Jasinski et al. (2011) found that the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is 5.9°, demonstrating the planarity and stability of the molecule's structure in the solid state (Jasinski et al., 2011).
Chemical Reactions and Properties
(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one participates in various chemical reactions that demonstrate its reactivity and chemical properties. The compound's structure, with the prop-2-en-1-one group, plays a crucial role in its chemical behavior, facilitating interactions such as hydrogen bonding and π-π stacking interactions that stabilize its structure in the solid state. These interactions have been highlighted in studies focusing on the compound's crystal structure and reactivity (Ezhilarasi et al., 2015).
Physical Properties Analysis
The physical properties of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and the interactions it can form. Research on its crystal structure provides insights into these properties, showing how molecular arrangements and intermolecular forces contribute to the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, including its reactivity, stability, and interactions with other molecules, are influenced by its functional groups and overall structure. Studies using density functional theory (DFT) and other computational methods have explored its electronic properties, chemical reactivity, and interaction potentials, providing a comprehensive understanding of how the compound behaves in chemical reactions and what makes it a valuable subject for further research (Adole et al., 2020).
Scientific Research Applications
Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, and assessed their antioxidant activity. The results indicated strong antioxidant properties, particularly for derivatives with hydroxyl functionalities (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structures and Interactions : Gomes et al. (2020) conducted a detailed structural analysis of four chalcone derivatives, including the title compound, focusing on the importance of π interactions in their structures (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Photophysical Investigation : Asiri et al. (2017) studied the photophysical properties of the compound, including dipole moments, photochemical and fluorescence quantum yield, demonstrating its application in determining the critical micelle concentration of certain substances (Asiri, Sobahi, Osman, & Khan, 2017).
Molecular Structure Analysis : Jasinski et al. (2011) investigated the molecular structure of the compound, emphasizing the angles and interactions within its crystal structure (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Synthesis and Characterization : Tayade and Waghmare (2016) focused on the synthesis and characterization of derivatives of the compound, contributing to the understanding of its chemical properties (Tayade & Waghmare, 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) explored the molecular structure, electronic properties, and chemical reactivity of a related compound, providing insights into its potential applications in various fields (Adole, Koli, Shinde, & Shinde, 2020).
Cytotoxic Properties : A study by Han et al. (2004) isolated a phenylbutenoid dimer from the rhizomes of Zingiber cassumunar, which includes a derivative of the compound, demonstrating cytotoxic properties against human cancer cell lines (Han et al., 2004).
Non-Linear Optical Properties : Singh et al. (2012) synthesized and characterized new chalcones, including derivatives of the compound, and investigated their non-linear optical properties, indicating potential applications in NLO devices (Singh, Saxena, Prasad, & Kumar, 2012).
Future Directions
Enaminone compounds and their derivatives, including “(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one”, are widely used in the field of organic chemistry and pharmaceutical chemistry . They are used as intermediates to synthesize many active drugs . In the field of anti-inflammatory and antiepileptic drug research, they play an important role . Therefore, future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on these compounds.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGQAHOPUVTAQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)





![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)


![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

